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Compound of Interest

Compound Name: Apilimod Mesylate

Cat. No.: B1663033

Introduction

Endosomal trafficking is a critical cellular process responsible for the sorting, transport, and
degradation of molecules internalized from the cell surface. This intricate network of vesicular
transport is essential for nutrient uptake, receptor signaling, and cellular homeostasis. A key
regulator of this pathway is the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-
kinase). Apilimod Mesylate is a potent and highly specific small molecule inhibitor of PIKfyve,
making it an invaluable tool for researchers studying the dynamics of the endo-lysosomal
system.

Mechanism of Action

Apilimod Mesylate exerts its effects by directly inhibiting the kinase activity of PIKfyve.[1][2]
PIKfyve is responsible for phosphorylating phosphatidylinositol-3-phosphate (PI3P) to generate
phosphatidylinositol-3,5-bisphosphate (P1(3,5)P2).[1][3] This lipid product, PI(3,5)P2, is crucial
for the maturation of endosomes and the regulation of lysosomal function.[4] By inhibiting
PIKfyve, Apilimod leads to a depletion of PI(3,5)P2, which disrupts the fission and fusion events
within the endo-lysosomal pathway.[4] This disruption is the primary mechanism behind the
distinct cellular phenotypes observed upon Apilimod treatment.

Key Cellular Effects and Applications

The inhibition of PIKfyve by Apilimod induces several dramatic and observable cellular effects,
which can be leveraged for various research applications:
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e Vacuole Formation: The most characteristic phenotype of Apilimod treatment is the formation
of large, swollen cytoplasmic vacuoles derived from endosomes and lysosomes.[1][5] This
occurs due to a major imbalance in membrane traffic into and out of these organelles.[1] This
robust phenotype serves as a reliable visual indicator of PIKfyve inhibition and can be used
to screen for genetic or chemical modifiers of the endosomal pathway.

o Disruption of Lysosomal Homeostasis: Apilimod treatment impairs multiple aspects of
lysosome function. It blocks the maturation of key lysosomal proteases, such as cathepsins,
and disrupts the degradation of autophagic cargo.[1] This makes Apilimod a useful tool for
studying the regulation of lysosomal biogenesis and function.

« Inhibition of Autophagy: By impairing the fusion of autophagosomes with lysosomes,
Apilimod blocks the final degradation step of autophagy.[1][6] This leads to the accumulation
of autophagic markers like LC3-1l and p62, allowing researchers to investigate the molecular
machinery of autophagic flux.[1][6]

e Blocking Viral Entry: The entry of many enveloped viruses, including Ebola, Marburg, and
SARS-CoV-2, depends on proper endosomal trafficking and processing.[3][7] Apilimod has
been shown to block the trafficking of viral particles to the appropriate cellular compartments
for fusion, thereby inhibiting viral entry and infection.[3] This application is critical for virology
research and antiviral drug development.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Apilimod
Mesylate in various experimental contexts.

Table 1: In Vitro Potency of Apilimod Mesylate
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Target/Process Cell Line | System IC50 Reference
PIKfyve Kinase .

Activity In vitro assay ~14 nM [8]

IL-12 Production Human PBMCs ~1 nM [9]

IL-23 Production Human PBMCs ~1 nM [9]

Ebola Virus Infection Human Macrophages ~10 nM [3]
SARS-CoV-2 Activity A549-ACE?2 cells ~7 nM [10]
SARS-CoV-2 Activity Vero EG6 cells ~80 nM [10]

| Cytotoxicity | B-cell non-Hodgkin lymphoma (B-NHL) | Nanomolar range |[1] |

Table 2: Cellular Phenotypes Observed with Apilimod Treatment

Typical Observation
Phenotype Cell Type(s) . . Reference
Concentration  Time
) B-NHL, DU145,
Cytoplasmic
. HEK293, 30 nM -1 pM 24 - 48 hours [1]1[5]
Vacuolation
Macrophages
Impaired
Cathepsin B-NHL cells Dose-dependent  Not specified [1]
Maturation
TFEB Nuclear RAW cells, B-
) Not specified Rapid [1][11]
Translocation NHL cells
Blocked - N
B-NHL cells Not specified Not specified [1]

Autophagic Flux

| Inhibition of EBOV VLP Trafficking | BSC-1 cells | 200 nM | 90 minutes |[3] |

Experimental Protocols

Protocol 1: Induction and Visualization of Cytoplasmic Vacuoles
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This protocol describes how to induce and visualize the characteristic vacuolation phenotype
following Apilimod treatment.

Materials:

e Cell line of interest (e.g., DU145, HEK293)

o Complete cell culture medium

o Apilimod Mesylate (stock solution in DMSO)

e DMSO (vehicle control)

¢ Phosphate-Buffered Saline (PBS)

o LysoTracker Red or Green (for live-cell imaging) or Crystal Violet solution (for fixed cells)
o 4% Paraformaldehyde (PFA) in PBS (for fixing)

e Fluorescence microscope or bright-field microscope

Procedure:

o Cell Seeding: Seed cells onto glass-bottom dishes (for microscopy) or multi-well plates at a
density that will result in 50-70% confluency on the day of the experiment.

e Drug Treatment: The next day, treat the cells with the desired concentration of Apilimod
Mesylate (e.g., 100 nM). Include a vehicle control group treated with an equivalent volume
of DMSO.

¢ Incubation: Incubate the cells for 24 hours at 37°C in a CO2z incubator.

» Staining and Imaging (Live Cells): a. Add LysoTracker dye directly to the culture medium at
the manufacturer's recommended concentration. b. Incubate for 30-60 minutes at 37°C. c.
Replace the medium with fresh, pre-warmed medium to remove excess dye. d. Immediately
visualize the cells using a fluorescence microscope. Swollen, LysoTracker-positive vacuoles
will be apparent in Apilimod-treated cells.
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» Staining and Imaging (Fixed Cells): a. Wash cells gently with PBS. b. Fix the cells with 4%
PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Stain with 0.5%
Crystal Violet solution for 10 minutes. e. Wash extensively with water and allow to air dry. f.
Visualize vacuoles using a bright-field microscope.[5]

Protocol 2: Assessing Autophagic Flux using Western Blot

This protocol measures the accumulation of LC3-1l, a marker for autophagosomes, to assess
the block in autophagic flux caused by Apilimod.

Materials:

Cell line of interest (e.g., B-NHL)

Complete cell culture medium

Apilimod Mesylate

Bafilomycin Al (positive control for blocking lysosomal degradation)
RIPA buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, transfer apparatus, and membranes

Primary antibodies (anti-LC3, anti-p62, anti-Actin or Tubulin as a loading control)
HRP-conjugated secondary antibodies

Chemiluminescence substrate

Procedure:

o Cell Treatment: Seed cells in a multi-well plate. Treat cells with DMSO (vehicle), Apilimod
(e.g., 200 nM), Bafilomycin Al (e.g., 100 nM), or a combination of Apilimod and Bafilomycin
Al for the desired time (e.g., 6-24 hours).
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e Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.

e Protein Quantification: Determine the protein concentration of each lysate using the BCA
assay.

o Western Blotting: a. Normalize protein amounts and prepare samples for SDS-PAGE. b.
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the
membrane with primary antibodies against LC3 and a loading control overnight at 4°C. e.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature. f. Wash extensively and detect the signal using a
chemiluminescence substrate and an imaging system.

e Analysis: Compare the ratio of LC3-1l to the loading control across different treatments. An
increase in LC3-1l in Apilimod-treated cells indicates a block in autophagic flux.[1] If co-
treatment with Bafilomycin A1 does not further increase LC3-Il levels compared to Apilimod
alone, it confirms that Apilimod impairs the lysosomal degradation of autophagosomes.[1]

Visualizations
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Caption: Mechanism of Apilimod action on the PIKfyve pathway.
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Caption: Experimental workflow for using Apilimod.

o ' ' > ' Endosome Maturation ' > ' Viral Particles Trapped Trafficking to NPC1+ Viral Genome Release
thlb“s i PI(3.5)P= Depleted Arrested in Early Endosomes < Compartment Blocked = Prevented

Click to download full resolution via product page

Caption: Logic of Apilimod's antiviral entry inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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